molecular formula C9H18N2 B1492580 8-Ethyl-5,8-diazaspiro[3.5]nonane CAS No. 2090590-84-2

8-Ethyl-5,8-diazaspiro[3.5]nonane

Cat. No. B1492580
CAS RN: 2090590-84-2
M. Wt: 154.25 g/mol
InChI Key: URWFHNREJWYZER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized and their activity as new anti-ulcer agents was investigated in vivo . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .

Scientific Research Applications

Spirocyclic Compounds Synthesis

Researchers have developed methods for synthesizing diazaspiro compounds, which include variants similar to 8-Ethyl-5,8-diazaspiro[3.5]nonane. For example, improved synthesis methods have been reported for diazaspiro[4.4] nonane, starting from malononitrile, showcasing higher efficiency and better yield (Ji Zhiqin, 2004). Another study highlights the preparation and characterization of spiroarsoranes, demonstrating the presence of polytopal equilibrium in solution, which could be relevant for the study of similar spirocyclic compounds (A. R. Tapia-Benavides et al., 2010).

Supramolecular Chemistry

Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives have been studied, highlighting the influence of substituents on the cyclohexane ring in supramolecular arrangements. This research could inform the design of materials and pharmaceuticals utilizing spirocyclic scaffolds similar to 8-Ethyl-5,8-diazaspiro[3.5]nonane (Sara Graus et al., 2010).

Catalysis and Synthetic Applications

An efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been reported, illustrating the potential for creating complex molecular architectures without the need for metal catalysts. This approach could be adapted for synthesizing derivatives of 8-Ethyl-5,8-diazaspiro[3.5]nonane (K. Aggarwal et al., 2014).

properties

IUPAC Name

8-ethyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-7-6-10-9(8-11)4-3-5-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFHNREJWYZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-5,8-diazaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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